molecular formula C17H19N3 B1677165 Mirtazapine CAS No. 85650-52-8

Mirtazapine

Cat. No.: B1677165
CAS No.: 85650-52-8
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
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Description

Mirtazapine is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is often prescribed for depression complicated by anxiety or insomnia due to its sedative properties .

Mechanism of Action

Target of Action

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary targets are the adrenergic α2-autoreceptors and α2-heteroreceptors, as well as the 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and sleep.

Mode of Action

This compound’s mode of action is hypothesized to be due to the synergy between noradrenergic and serotonergic actions . It works by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which increases serotonin and noradrenaline release . Additionally, it blocks 5-HT2 and 5-HT3 receptors .

Biochemical Pathways

It is known that the drug’s action on central adrenergic and serotonergic activity plays a significant role . The cytochrome P450 enzyme system, particularly CYP1A2, CYP2D6, and CYP3A4, is primarily involved in the oxidative pathways where this compound is biotransformed .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is rapidly and well absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours . The drug’s bioavailability is about 50%, mainly due to gut wall and hepatic first-pass metabolism . This compound binds to plasma proteins in a nonspecific and reversible way, with protein binding being about 85% . The elimination half-life of this compound ranges from 20 to 40 hours , and it is primarily metabolized in the liver via CYP1A2, CYP2D6, and CYP3A4 .

Result of Action

This compound has been reported to be efficacious in the management of various conditions. It is effective in treating major depressive disorder and depression associated with several conditions such as epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease . In cancer patients, this compound significantly reduced sadness, nausea, sleep disruption, and pain, and improved quality of life . It also has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .

Action Environment

The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults . Liver and renal impairment can decrease oral this compound clearance . Environmental factors such as diet can also influence the drug’s action.

Biochemical Analysis

Biochemical Properties

Mirtazapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors, which enhances the release of norepinephrine and serotonin. Additionally, this compound blocks 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects . These interactions result in increased noradrenergic and serotonergic neurotransmission, which are crucial for its therapeutic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By enhancing noradrenergic and serotonergic neurotransmission, this compound modulates the activity of neurons and other cell types in the central nervous system. This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately improving mood and alleviating depressive symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to central alpha-2 adrenergic autoreceptors and heteroreceptors, inhibiting their activity and enhancing the release of norepinephrine and serotonin. It also blocks 5-HT2 and 5-HT3 receptors, which further contributes to its antidepressant effects . These interactions result in increased neurotransmitter levels and changes in gene expression that promote antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different effects on cells. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance noradrenergic and serotonergic neurotransmission without causing significant adverse effects. At high doses, this compound may cause toxic or adverse effects, including sedation, weight gain, and changes in appetite . These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary enzymes responsible for this compound metabolism are CYP1A2, CYP2D6, and CYP3A4 . These enzymes convert this compound into its metabolites, which can have different pharmacological effects. The interaction of this compound with these enzymes can also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body can affect its therapeutic effects and side effect profile.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can affect the interactions of this compound with its target biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting from a carboxylic acid compound. The carboxylic acid group is converted into a ketone group, producing a ketone compound. This ketone compound can be optionally reduced with a mild reduction agent to form an intermediate hydroxy compound. Finally, this compound is formed by reducing the ketone compound or the hydroxy compound using a strong reduction agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of enantiomerically pure intermediates is crucial for producing this compound with substantial enantiomeric excess of the R or S form .

Chemical Reactions Analysis

Types of Reactions: Mirtazapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Scientific Research Applications

Mirtazapine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Mianserin: Chemically related to mirtazapine and also used as an antidepressant.

    Amitriptyline: A tricyclic antidepressant with a different mechanism of action but similar therapeutic effects.

    Sertraline: A selective serotonin reuptake inhibitor with a different pharmacological profile.

Uniqueness: this compound is unique due to its dual noradrenergic and specific serotonergic actions, which provide a rapid onset of antidepressant effects. Unlike selective serotonin reuptake inhibitors, this compound does not cause sexual dysfunction and has a different side effect profile, including increased appetite and weight gain .

Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023325
Record name Mirtazapine
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mirtazapine
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Solubility

slightly soluble in water, 1.10e+00 g/L
Record name Mirtazapine
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Record name Mirtazapine
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Mechanism of Action

**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors.
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CAS No.

85650-52-8, 61337-67-5
Record name Mirtazapine
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Record name Mirtazapine [USAN:USP:INN:BAN]
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Record name (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
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Record name (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene
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Record name MIRTAZAPINE
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Record name Mirtazapine
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Melting Point

114-116 °C, 114 - 116 °C
Record name Mirtazapine
Source DrugBank
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Record name Mirtazapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxymethylpyridyl-2)-4-methyl-2-phenyl-piperazine (1.8 g) is added to ˜5 mL of concentrated sulfuric acid. The resulting solution is mixed at 35° C. for 6 hours. After cooling, the reaction mixture is added to 25 g of ice under mixing and basified with a concentrated ammonia solution or sodium hydroxide solution to pH=10. The separated precipitate is extracted into methylene chloride and the extract is evaporated to dryness; 1.6 g of Mirtazapine is obtained (yield 95%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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